molecular formula C15H11BrF3NO2 B3442391 N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide

N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide

Cat. No. B3442391
M. Wt: 374.15 g/mol
InChI Key: ISNGXHUXJWLZHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide, also known as BTF, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide exerts its effects through the inhibition of certain enzymes and ion channels. Specifically, N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has also been shown to modulate the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has been found to have various biochemical and physiological effects, depending on the specific research application. In cancer research, N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in the process of programmed cell death. In neuroscience, N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has been found to modulate the activity of ion channels, which could lead to changes in neuronal excitability and synaptic transmission. In drug discovery, N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has been used as a scaffold for the development of new compounds with potential therapeutic properties.

Advantages and Limitations for Lab Experiments

N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has several advantages for use in lab experiments, including its high purity and stability. However, N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research involving N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide. One potential direction is the development of new compounds based on the N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide scaffold with improved properties, such as increased solubility and reduced toxicity. Another direction is the investigation of the effects of N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide on other ion channels and enzymes, which could lead to the discovery of new targets for drug development. Finally, further research is needed to fully understand the mechanisms underlying the effects of N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide in different research applications, which could lead to the development of more effective treatments for various diseases.

Scientific Research Applications

N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has been found to have potential applications in various scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has been found to modulate the activity of certain ion channels, which could lead to the development of new treatments for neurological disorders. In drug discovery, N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has been used as a scaffold for the development of new compounds with potential therapeutic properties.

properties

IUPAC Name

N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrF3NO2/c1-22-13-5-3-2-4-10(13)14(21)20-12-8-9(15(17,18)19)6-7-11(12)16/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNGXHUXJWLZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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